Cerium sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium sulfate (CeSO4) is a compound of cerium and sulfuric acid, and is an important reagent in scientific research and lab experiments. It is a white, odorless, and crystalline solid with a density of 4.87 g/cm3. This compound is a strong oxidizing agent and is used in a variety of applications, ranging from catalysis to molecular biology.

Scientific Research Applications

Energy Storage : Cerium sulfate is studied for its potential use in redox flow battery (RFB) technology due to the redox properties of the Ce4+/Ce3+ couple in sulfuric acid electrolytes. The solubility of cerium sulfates, redox potentials, and kinetics of the cerous/ceric redox reaction are critical factors for its application in RFBs. However, challenges like the relatively low solubility of cerium salts in sulfuric acid and slow redox kinetics might limit its suitability for RFB technology (Paulenova et al., 2002).

Materials Science : this compound plays a role in the thermal decomposition of rare earth sulfates, which is crucial for understanding the transformation of these materials under various conditions, including vacuum and atmospheric environments. This understanding is pivotal for applications in various technological domains (Poston et al., 2003).

Biomedical Applications : The unique redox properties of cerium oxide (ceria), derived from this compound, are utilized for treating medical disorders caused by reactive oxygen intermediates. Nanoceria's radical-scavenging role and its autocatalytic ability to regenerate under various conditions make it a promising therapeutic agent (Karakoti et al., 2008).

Catalysis : Cerium (IV) sulfate is an efficient catalyst for synthesizing organic compounds such as 2,3-dihydroquinazolin-4(1H)-ones via one-pot reactions under solvent-free conditions. Its ability to be recovered and reused with considerable catalytic activity after multiple runs makes it a valuable catalyst (Davoodnia et al., 2014).

Environmental Applications : this compound is involved in Fenton-like reactions catalyzed by cerium, contributing to the generation of oxygen radicals. This property could be significant in environmental remediation and understanding the oxidative stress caused by various pollutants (Heckert et al., 2008).

Extraction and Recovery : The solvent extraction of cerium from various solutions is crucial for recovering this valuable element for high-tech industries. Organophosphorus-based extractants are studied for their effectiveness in extracting cerium from sulfate solutions, emphasizing the importance of cerium in various industrial applications (Alshammari, 2021).

Mechanism of Action

Target of Action

Cerium sulfate, also known as Cerium(III) sulfate, primarily targets redox reactions . It is a strong oxidizer, especially under acidic conditions . The ceric ion (Ce^4+) is the active form that interacts with various targets, including organic compounds and other metal ions .

Mode of Action

This compound interacts with its targets through redox reactions . When added to dilute hydrochloric acid, it forms elemental chlorine . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely . The reaction taking place is: Ce^4+ + e^- → Ce^3+ .

Biochemical Pathways

This compound affects various biochemical pathways. In the presence of oxalic acid, it participates in the Belousov–Zhabotinsky oscillating reaction, a complex set of redox reactions . The cerium(IV)–oxalate reaction involves the formation of intermediate complexes of cerium(IV) with oxalic acid anions and sulfate background anions .

Pharmacokinetics

It is known that this compound is moderately soluble in water and dilute acids . This solubility could potentially influence its bioavailability.

Result of Action

The result of this compound’s action can vary depending on the context. In redox reactions, it can act as an oxidizing agent, leading to the formation of new compounds . In biological systems, this compound has been shown to inhibit cellular respiration, oxygen uptake, and glucose metabolism .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other ions. For instance, its oxidizing power is especially strong under acidic conditions . The presence of other ions, such as sulfite, can also influence its reactivity .

Safety and Hazards

Future Directions

Cerium sulfate’s role extends to acting as a precursor for the synthesis of various cerium compounds, influencing their chemical properties. The removal of NOx, SOx, and VOC through material selection, properties, and mechanisms can further improve the existing abatement methods in an efficient way .

properties

| { "Design of the Synthesis Pathway": "Cerium sulfate can be synthesized by the reaction of cerium oxide with sulfuric acid.", "Starting Materials": [ "Cerium oxide", "Sulfuric acid" ], "Reaction": [ "Add cerium oxide to sulfuric acid slowly while stirring", "Heat the mixture to 100-120°C for several hours", "Cool the mixture and filter the resulting cerium sulfate solution", "Wash the filter cake with water to remove any impurities", "Dry the cerium sulfate product" ] } | |

CAS RN |

13454-94-9 |

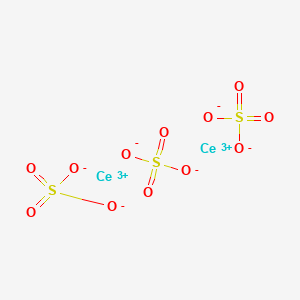

Molecular Formula |

CeH2O4S |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

cerium;sulfuric acid |

InChI |

InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

RWACICCRNCPMDT-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] |

Canonical SMILES |

OS(=O)(=O)O.[Ce] |

Other CAS RN |

24670-27-7 13454-94-9 |

Pictograms |

Irritant |

Related CAS |

24670-27-7 |

synonyms |

Ce(SO4)2 cerium (IV) sulfate cerium sulfate cerium(IV) sulfate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Yes, cerium sulfate has proven to be an effective catalyst for various organic reactions. For instance, it has been successfully employed in the synthesis of esters such as isobutyl butyrate [], isoamyl propionate [], and butyl lactate []. It has also been used in the synthesis of acetals like butanone 1,2-propanediol ketal [, ], phenylacetaldehyde ethylenglycol acetal [], and phenylacetaldehyde 1,2-propanediol acetal [].

A: this compound offers several advantages over conventional catalysts like concentrated sulfuric acid. It is environmentally friendly, non-corrosive, and doesn't require water-carrying agents []. Additionally, it exhibits high activity, enabling shorter reaction times and higher yields [, , , , , , , ].

A: this compound, when modified onto a strong acid cation ion exchange resin, efficiently catalyzes the esterification of p-hydroxybenzoic acid with n-butyl alcohol to produce butyl paraben. This modified catalyst has demonstrated high efficiency and economic viability in the synthesis process [].

A: Research suggests this compound can be used to modify alumina-based catalysts for the decomposition of CF4, a potent greenhouse gas []. The addition of this compound to alumina decreased the reaction temperature required for CF4 decomposition, highlighting its potential in environmental remediation.

A: Yes, studies show that adding this compound to polymers like styrene-butadiene rubber (SBR) and polyvinylidene fluoride (PVDF) can improve their mechanical and dielectric properties [, ]. This enhancement is attributed to improved filler-rubber interactions and enhanced continuity of the conductive phase within the composite material.

A: Research indicates that coating porous silicon with a thin film of this compound can significantly enhance its photoluminescence []. This enhancement is attributed to the interaction between the this compound film and the porous silicon surface, making it a promising material for optoelectronic applications.

A: Yes, this compound can be incorporated into YAG silicate glasses to create glass-ceramics with interesting optical properties [, ]. The presence of cerium ions within the glass matrix leads to specific emissions in the visible light range, making these materials potentially suitable for applications such as LEDs.

ANone: The anhydrous form of cerium(III) sulfate has the molecular formula Ce2(SO4)3 and a molecular weight of 568.44 g/mol. It commonly exists as a hydrate, with the octahydrate Ce2(SO4)3·8H2O being the most prevalent form.

A: Yes, a novel open-framework this compound hydrate, [Ce-III(SO4)(1.5)(HSO4)(0.5)].0.5H3O, has been synthesized hydrothermally []. This structure features CeO7 polyhedra and SO4 tetrahedra connected in an alternating manner, creating channels that accommodate protonated water molecules.

A: While this compound itself might not be directly used for separation, research suggests that controlling the precipitation of this compound by adjusting pH and sulfate concentration is crucial in separating cerium from other rare earth elements in solutions derived from sources like monazite [].

A: Fluoride impurities can be removed from this compound solutions using hydrous zirconium oxide as an adsorbent []. This method effectively separates fluorine from the solution while keeping cerium in its Ce4+ oxidation state, crucial for downstream processing and rare earth separation.

A: Studies on Drosophila melanogaster (fruit fly) show that this compound can negatively affect their lifespan and reproductive abilities at certain concentrations [, ]. This suggests potential toxicity, and further research is needed to understand its impact on other organisms and the environment.

A: Yes, cerium(IV) sulfate, the oxidized form of cerium(III) sulfate, is a strong oxidizing agent widely used in analytical chemistry. For example, it can be used in the cerimetric determination of phenolic hydroxyl groups in organic compounds via potentiometric titration [, ].

A: Yes, this compound volumetric methods are commonly employed to determine antimony content in various samples. These methods rely on the oxidation of antimony(III) to antimony(V) by cerium(IV) sulfate in acidic solutions, with the endpoint of the titration determined using a suitable indicator like methyl orange [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.